5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde
Description
5-[(E)-(4-Bromophenyl)diazenyl]-2-hydroxybenzaldehyde is an azo-Schiff base precursor characterized by a benzaldehyde core substituted with a hydroxy group at position 2 and a diazenyl-linked 4-bromophenyl group at position 3. The bromine substituent on the phenyl ring enhances its electronic and steric properties, making it a versatile intermediate in coordination chemistry, catalysis, and pharmaceutical synthesis . Its synthesis typically involves diazotization of 4-bromoaniline followed by coupling with 2-hydroxybenzaldehyde under acidic conditions .
Properties
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSPWPNILUEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50767434 | |
| Record name | 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50767434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123692-94-4 | |
| Record name | 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50767434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 4-Bromoaniline
Reaction Mechanism and Standard Conditions
The diazotization of 4-bromoaniline is the critical first step. This process involves treating 4-bromoaniline with sodium nitrite (NaNO₂) in an acidic medium, typically hydrochloric acid (HCl), at temperatures between 0–5°C to stabilize the diazonium intermediate. The reaction proceeds as follows:
$$
\text{4-Bromoaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Bromobenzenediazonium Chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
Key parameters include:
- Acid Concentration : 3–4 M HCl ensures protonation of the amine group.
- Temperature Control : Maintaining 0–5°C prevents premature decomposition of the diazonium salt.
- Stoichiometry : A 1:1 molar ratio of 4-bromoaniline to NaNO₂ minimizes side reactions like dimerization.
Coupling Reaction with 2-Hydroxybenzaldehyde
Alkaline Coupling Conditions
The diazonium salt reacts with 2-hydroxybenzaldehyde in an alkaline medium (pH 8–10), typically using sodium hydroxide (NaOH) or sodium acetate (CH₃COONa) as a base. The reaction mechanism involves electrophilic substitution at the para position of the phenolic hydroxyl group:
$$
\text{4-Bromobenzenediazonium Chloride} + \text{2-Hydroxybenzaldehyde} \rightarrow \text{5-[(E)-(4-Bromophenyl)diazenyl]-2-Hydroxybenzaldehyde} + \text{HCl}
$$
Optimized Parameters
Alternative Coupling Strategies
- Solid-State Synthesis : Mechanochemical grinding of 4-bromoaniline derivatives with 2-hydroxybenzaldehyde in the presence of NaNO₂ and HCl has been reported for solvent-free routes, though yields are marginally lower (~75%).
- Catalytic Enhancements : Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with vanillin improve coupling efficiency under mild conditions, achieving yields up to 88%.
Reaction Optimization and Yield Maximization
Key Variables Affecting Yield
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (diazotization) | Prevents decomposition |
| pH during Coupling | 8–10 | Maximizes coupling rate |
| Solvent Polarity | Ethanol/Water (1:1) | Enhances reactant solubility |
| Catalyst Use | Fe₃O₄@SiO₂@vanillin | Increases yield by 15–20% |
Purification Techniques
Industrial-Scale Production
Batch vs. Continuous Flow Processes
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 80–85% | 88–92% |
| Scalability | Limited by reactor size | Highly scalable |
| Cost Efficiency | Moderate | High (reduced waste) |
Continuous flow reactors minimize thermal gradients and improve mixing, critical for diazonium stability. A 2021 study demonstrated a 92% yield in a microreactor system using residence times under 2 minutes.
Green Chemistry Approaches
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase confirm >98% purity in industrial batches.
- Melting Point : 215–217°C (literature range: 214–218°C).
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Coordination Chemistry
One prominent application of this compound is in coordination chemistry. The azo group allows for the formation of complexes with transition metals, enhancing their stability and solubility. Studies have shown that metal complexes derived from this compound exhibit significant catalytic activities in various organic reactions, such as oxidation and reduction processes .
Photoluminescence Studies
The photoluminescent properties of 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde have been explored extensively. Research indicates that this compound can act as a chemosensor for metal ions, displaying selective luminescence changes upon binding with copper(II), nickel(II), and zinc(II) ions. This property is particularly useful for environmental monitoring and detection of heavy metals .
The biological activity of azo compounds has been a subject of interest due to their potential as antimicrobial agents. Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Coordination Chemistry | Formation of metal complexes for catalysis | Enhanced stability and catalytic efficiency |
| Photoluminescence | Acts as a chemosensor for metal ion detection | Selective luminescence changes with specific ions |
| Biological Activity | Antimicrobial properties against various pathogens | Effective against bacteria and fungi |
Case Study 1: Metal Complex Catalysis
A study investigated the catalytic efficiency of a copper(II) complex derived from this compound in the oxidation of alcohols to aldehydes. The results demonstrated a significant rate increase compared to traditional catalysts, highlighting the potential for industrial applications in organic synthesis.
Case Study 2: Environmental Monitoring
In another study, the photoluminescent properties were utilized to develop a sensor for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, making it a promising tool for environmental safety assessments.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Structural and Spectral Features
- Crystal Packing : The 3,5-difluoro derivative forms intramolecular O–H⋯N and intermolecular C–H⋯F hydrogen bonds, creating a stabilized supramolecular architecture. In contrast, bromine’s larger atomic radius may disrupt such interactions, favoring alternative packing modes .
- Spectroscopic Data :
- ESI-MS : The 4-chloro derivative (C₁₃H₉ClN₂O₂) shows [M+H]⁺ at m/z 261.0, while bromo analogs would exhibit higher m/z due to bromine’s isotopic mass .
- NMR : The aldehyde proton in 5-[(4-chlorophenyl)diazenyl]-2-HB resonates at δ 10.1 ppm, similar to bromo derivatives, but deshielding effects vary with substituent electronegativity .
Reaction Optimization and Catalytic Efficiency
- Green Synthesis : Fe₃O₄@SiO₂@vanillin catalysts enable efficient synthesis of pyrazole-4-carbonitriles from 5-[(4-chlorophenyl)diazenyl]-2-HB at 25°C (yield: 85–90%). Bromo analogs may require adjusted conditions due to slower reactivity .
- Temperature Sensitivity : Reactions involving bromo compounds often necessitate higher temperatures (e.g., 80°C for azo-Schiff base formation) compared to chloro derivatives, reflecting bromine’s steric hindrance .
Biological Activity
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde, commonly referred to as a diazenyl compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge and findings related to its biological activity, including relevant case studies and research data.
Chemical Structure and Properties
The compound is characterized by the presence of a diazenyl group (–N=N–) attached to a 4-bromophenyl moiety and a 2-hydroxybenzaldehyde functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing diazenyl groups often exhibit notable antimicrobial properties . The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.
- Case Study : A study investigated the antimicrobial efficacy of various azo compounds, including those similar to this compound. Results showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
- Research Findings : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases.
- Oxidative Stress Induction : By generating ROS, the compound can disrupt cellular homeostasis, leading to apoptosis in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes, causing leakage of cellular contents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde?
- Methodological Answer : The synthesis typically involves diazonium coupling of 4-bromoaniline with 2-hydroxybenzaldehyde. Key parameters include:
- Temperature : Room temperature (25°C) is optimal for diazonium coupling to avoid side reactions like thermal decomposition .
- Catalyst : Fe3O4@SiO2@vanillin@thioglycolic acid enhances yields in solvent-free or green synthesis routes (Table 2, ).
- Solvent : Dichloromethane (DCM) with K2CO3 as a base improves reaction efficiency in multi-step syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is required:
- FT-IR : Identifies the aldehyde C=O stretch (~1680 cm⁻¹) and azo N=N stretch (~1450–1600 cm⁻¹) .
- ¹H-NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.0–8.8 ppm) split by substituents .
- UV-Vis : The azo chromophore shows strong absorption at ~350–450 nm due to π→π* transitions .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model:
- Electron Localization : Predicts charge distribution on the azo group and bromophenyl ring, influencing reactivity .
- Frontier Molecular Orbitals : Calculates HOMO-LUMO gaps to assess redox behavior (e.g., suitability as a ligand or catalyst) .
- Validation : Match computed IR and UV-Vis spectra with experimental data to confirm accuracy .
Q. How do solvent effects influence the synthesis of derivatives like Schiff bases?
- Methodological Answer : Solvent polarity and base strength are critical:
- Polar aprotic solvents (e.g., DCM) : Enhance nucleophilic attack in Schiff base formation (e.g., with amines) .
- Ethanol : Facilitates Knoevenagel condensation with β-ketoesters via piperidine catalysis .
- Contradictions : Discrepancies in yields between solvents (e.g., DCM vs. ethanol) may arise from competing reaction pathways; systematic solvent screening (Table 1, ) resolves these.
Q. What strategies resolve contradictions in reported catalytic activity of palladium complexes derived from this compound?
- Methodological Answer :
- Ligand Design : Modify the azo-Schiff base backbone to alter Pd(II) coordination geometry (e.g., O,N vs. O,O donors) .
- Reaction Monitoring : Use in situ techniques like HPLC to track Suzuki-Miyaura cross-coupling efficiency .
- Control Experiments : Compare catalytic activity with/without ligand to isolate ligand-specific effects .
Q. How do structural modifications impact antioxidant or antimicrobial activity?
- Methodological Answer :
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance radical scavenging .
- Bioassay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via disk diffusion, correlating zone size with substituent effects .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in spectroscopic data for this compound?
- Methodological Answer :
- Purity Checks : Recrystallize the compound (e.g., from DCM) and repeat NMR/IR to exclude solvent or impurity artifacts .
- Cross-Validation : Compare experimental UV-Vis λmax with TD-DFT calculations to confirm assignments .
- Collaborative Analysis : Share raw data with independent labs to verify reproducibility .
Q. What experimental design optimizes green synthesis routes?
- Methodological Answer :
- Catalyst Recycling : Use magnetic Fe3O4@SiO2 catalysts for easy recovery (reused ≥5 times without yield loss, Table 3, ).
- Solvent-Free Conditions : Grinding-assisted synthesis reduces waste and energy consumption .
- Lifecycle Analysis : Quantify E-factor (kg waste/kg product) to benchmark against traditional methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
